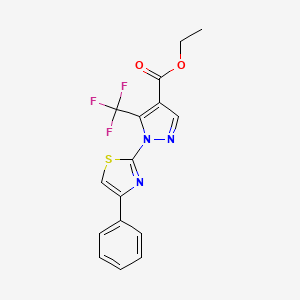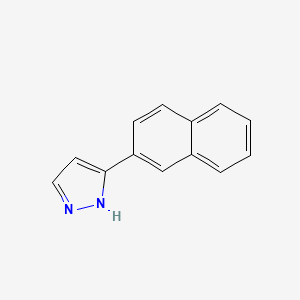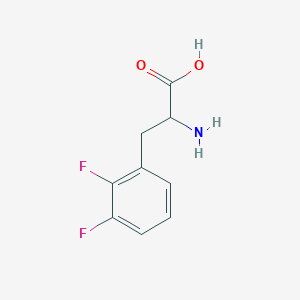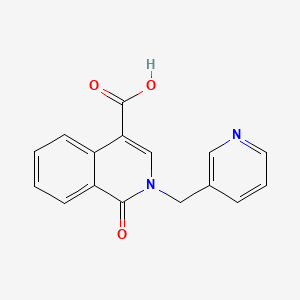
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid" is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with various compounds that have been synthesized and studied in the context of their chemical properties, crystal structures, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates was achieved by esterification and alkylation reactions starting from 2-oxo-quinoline carboxylic acid . Similarly, the synthesis of substituted 4-oxoquinoline-3-carboxylic acids involved preparation and testing for antibacterial activity . These methods could potentially be adapted for the synthesis of "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been characterized using spectroscopic measurements and X-ray crystallography . For example, the dihedral angle between the benzene and pyridine rings in a related compound was found to be 84.46°, and the piperidine ring adopted a screw-boat conformation . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds under various conditions has been explored. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides was studied, revealing different outcomes depending on the substituents present on the nitrogen atom . These studies provide insights into the chemical behavior of the compounds, which could be relevant for the modification and optimization of "1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this family are influenced by their molecular structure. The experimental data, including spectroscopic and crystallographic information, often correlate well with theoretical predictions made using density functional theory (DFT) . The physical properties such as solubility, melting point, and stability can be inferred from these analyses, while chemical properties like reactivity and potential biological activity can be assessed through molecular docking studies .
Applications De Recherche Scientifique
-
Electrochemical Synthesis
- Field : Organic & Biomolecular Chemistry .
- Application : Carboxylic acids are essential sections of medicinal molecules, natural products, and agrochemicals. They are also basic building blocks for organic synthesis .
- Method : Organic electrochemistry is an environmentally friendly and sustainable synthetic method that can potentially avoid the problems of high temperature, expensive catalysts, and excess oxidants normally required for carboxylic acid group transformations .
- Results : This review summarized the recent progress on the electrochemical synthesis of carboxylic acids to construct more complex compounds .
-
Anti-Coronavirus Activity
- Field : Medicinal Chemistry .
- Application : A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized .
- Method : The synthesis was based on the reaction between homophthalic anhydride and imines .
- Results : Initial studies were carried out to establish the anti-coronavirus activity of some of the newly obtained THIQ-derivatives against two strains of human coronavirus-229E and OC-43 .
-
Organic Synthesis, Nanotechnology, and Polymers
- Field : Organic Chemistry, Nanotechnology, Polymer Science .
- Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and for modifying the surface of nanoparticles and nanostructures .
- Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Results : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
-
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
- Field : Organic & Biomolecular Chemistry .
- Application : The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
- Method : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
-
Antitubercular Agents
- Field : Medicinal Chemistry .
- Application : Synthesis of novel dihydropyrimidines as a potential new class of antitubercular agents .
- Method : The synthesis involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
- Results : The newly synthesized compounds were evaluated for their antimicrobial and anticancer activities .
-
Medicinal Chemistry Perspectives of Tetrahydroisoquinoline Analogs
- Field : Medicinal Chemistry .
- Application : Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
-
Anti-Tubercular Agents
- Field : Medicinal Chemistry .
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : Pyrazinamide is an important first-line drug used in shortening TB therapy .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Safety And Hazards
Propriétés
IUPAC Name |
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAIBHPYIMBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363376 |
Source


|
| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
CAS RN |
477851-07-3 |
Source


|
| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)
![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)
![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)
![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)
![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)
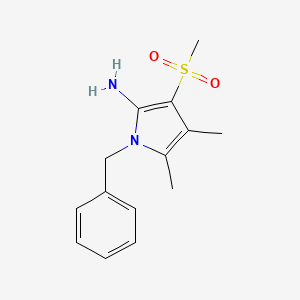

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)
